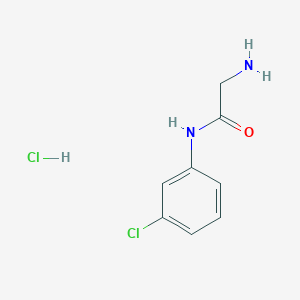

2-amino-N-(3-chlorophenyl)acetamide hydrochloride

CAS No.: 54643-68-4

Cat. No.: VC13399814

Molecular Formula: C8H10Cl2N2O

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54643-68-4 |

|---|---|

| Molecular Formula | C8H10Cl2N2O |

| Molecular Weight | 221.08 g/mol |

| IUPAC Name | 2-amino-N-(3-chlorophenyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H |

| Standard InChI Key | PPABMBFHNRAADG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CN.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CN.Cl |

Introduction

2-Amino-N-(3-chlorophenyl)acetamide hydrochloride is a chemical compound that combines an acetamide functional group with a chlorinated phenyl ring and an amino group. This compound is of interest in various fields due to its potential biological activity and chemical reactivity. The hydrochloride form enhances its solubility and stability, making it more suitable for research and applications.

Synthesis and Preparation

The synthesis of 2-amino-N-(3-chlorophenyl)acetamide hydrochloride typically involves several steps, starting from appropriate precursors such as 3-chloroaniline and chloroacetyl chloride. The reaction involves the formation of an amide bond followed by the introduction of an amino group. The hydrochloride salt is often formed by treating the base with hydrochloric acid to enhance stability and solubility.

Biological Activity and Applications

While specific data on the biological activity of 2-amino-N-(3-chlorophenyl)acetamide hydrochloride is limited, compounds with similar structures have shown potential in pharmaceutical applications. The presence of both an amino group and a chlorophenyl moiety suggests that this compound could interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Amino-2-chlorophenyl)acetamide | Similar acetamide backbone with a different chlorination pattern | Exhibits antimicrobial and anticancer properties |

| 2-(3-Chlorophenyl)acetamide | Lacks an amino group but retains a chlorophenyl moiety | Potential for bioactivity due to chlorinated aromatic ring |

Research Findings and Future Directions

Research on 2-amino-N-(3-chlorophenyl)acetamide hydrochloride is ongoing, with a focus on understanding its physicochemical properties and potential biological interactions. In silico modeling and in vitro studies are recommended to explore its interactions with enzymes or receptors, which could pave the way for applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume